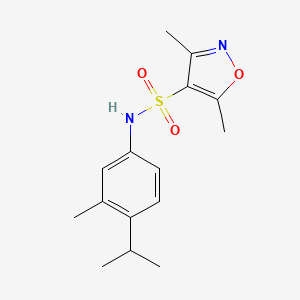
N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an isoxazole ring and a sulfonamide group, making it a valuable molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the isopropylation of m-cresol to produce 4-isopropyl-3-methylphenol . This intermediate is then subjected to further reactions to introduce the isoxazole and sulfonamide groups. The reaction conditions often include the use of catalysts such as calcium oxide, metal sulfates, or γ-alumina, and solvents like trichloroethylene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and extraction are employed to refine the product .
化学反应分析
Types of Reactions
N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Trichloroethylene, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学研究应用
N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anti-inflammatory effects. The isoxazole ring and sulfonamide group play crucial roles in its activity by binding to target proteins and interfering with their function .
相似化合物的比较
Similar Compounds
- Thymol (2-isopropyl-5-methylphenol)
- Carvacrol (5-isopropyl-2-methylphenol)
- 4-isopropyl-3-methylphenol
Uniqueness
N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide is unique due to its combination of an isoxazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds like thymol and carvacrol, it exhibits enhanced stability and a broader spectrum of activity .
生物活性
Chemical Structure and Properties
The molecular formula of N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide is C15H20N2O3S. The structure includes an isoxazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial folate synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus disrupting folate metabolism essential for nucleic acid synthesis.
Anti-inflammatory Effects
In addition to antimicrobial activity, sulfonamides have demonstrated anti-inflammatory properties. Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Case Study 1: Efficacy in Biofilm Formation Inhibition
A study published in the Journal of Medicinal Chemistry explored the efficacy of various C-glycosidic inhibitors, including derivatives similar to this compound, against biofilm formation by Pseudomonas aeruginosa. The compound showed promising results in reducing biofilm biomass and enhancing antibiotic susceptibility in biofilm-forming bacteria .
Case Study 2: Pharmacokinetic Profile
In a pharmacokinetic study, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound were evaluated. The compound exhibited favorable oral bioavailability and a half-life conducive to therapeutic use.
属性
IUPAC Name |
3,5-dimethyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-9(2)14-7-6-13(8-10(14)3)17-21(18,19)15-11(4)16-20-12(15)5/h6-9,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBNTTRVRQBDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(ON=C2C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














